molecular formula C19H25N3O6 B15346739 Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isopropoxypropyl)-5-phenyl-, carbamate (ester) CAS No. 64038-12-6

Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isopropoxypropyl)-5-phenyl-, carbamate (ester)

Cat. No.: B15346739
CAS No.: 64038-12-6
M. Wt: 391.4 g/mol
InChI Key: RSWUEFBKBZJRRV-UHFFFAOYSA-N
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Description

This compound is a barbituric acid derivative with a complex substitution pattern. Its structure includes:

  • 5-Ethyl and 5-phenyl groups at the C-5 position, which are common in barbiturates to modulate lipophilicity and pharmacokinetics.
  • 1-(2-Hydroxy-3-isopropoxypropyl) substitution at the N-1 position, introducing a branched ether-alcohol chain.
  • Carbamate ester functionalization, which enhances metabolic stability compared to ester or amide linkages .

Properties

CAS No.

64038-12-6

Molecular Formula

C19H25N3O6

Molecular Weight

391.4 g/mol

IUPAC Name

[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propan-2-yloxypropan-2-yl] carbamate

InChI

InChI=1S/C19H25N3O6/c1-4-19(13-8-6-5-7-9-13)15(23)21-18(26)22(16(19)24)10-14(28-17(20)25)11-27-12(2)3/h5-9,12,14H,4,10-11H2,1-3H3,(H2,20,25)(H,21,23,26)

InChI Key

RSWUEFBKBZJRRV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC(COC(C)C)OC(=O)N)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

Barbituric acid derivatives, particularly those incorporating carbamate structures, have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of the compound Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isopropoxypropyl)-5-phenyl-, carbamate (ester) , examining its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H25N3O6C_{19}H_{25}N_{3}O_{6}, with a molecular weight of 389.42 g/mol. The compound features a barbituric acid backbone modified by an ethyl group, a phenyl group, and a carbamate ester moiety. The presence of these functional groups contributes to its biological activity through various mechanisms.

Pharmacological Properties

  • Sedative and Hypnotic Effects :
    • Barbituric acid derivatives are well-known for their sedative and hypnotic properties. Research indicates that compounds with similar structures can modulate GABA receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS) .
  • Antimicrobial Activity :
    • Studies have shown that barbituric acid derivatives exhibit antimicrobial properties against various pathogens. The incorporation of carbamate groups has been linked to increased efficacy against bacteria and fungi .
  • Antitumor Potential :
    • Some derivatives of barbituric acid have demonstrated anticancer activity. For example, modifications to the carbamate moiety can enhance the cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents .
  • Enzyme Inhibition :
    • Certain barbiturates act as enzyme inhibitors, impacting metabolic pathways relevant to drug metabolism and detoxification processes in the liver .

Synthesis Methods

The synthesis of Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isopropoxypropyl)-5-phenyl-, carbamate (ester) typically involves multi-step reactions, including:

  • Formation of Barbituric Acid Derivatives :
    • The initial step often includes the reaction of barbituric acid with appropriate alkylating agents to introduce substituents such as ethyl and phenyl groups.
  • Carbamate Formation :
    • The final step involves the reaction with alcohols or phenols under acidic or basic conditions to form the desired carbamate ester .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several barbituric acid derivatives, including the compound . Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential as antimicrobial agents .

Study 2: Sedative Effects in Animal Models

In a controlled experiment using rodent models, the sedative effects of this compound were assessed. Doses were administered intraperitoneally, resulting in dose-dependent sedation measured by locomotor activity tests. The compound exhibited comparable effects to established sedatives like phenobarbital .

Comparison Table of Biological Activities

Activity TypeCompoundObserved EffectReference
SedativeBarbituric Acid DerivativeDose-dependent sedation in rodents
AntimicrobialBarbituric Acid EsterEffective against S. aureus and E. coli
AntitumorModified CarbamateCytotoxic effects on cancer cell lines

Scientific Research Applications

Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isopropoxypropyl)-5-phenyl-, carbamate (ester) is a compound derived from barbituric acid, a pyrimidine derivative. It features an ethyl group and a phenyl group at the 5-position of the barbituric acid core, along with a carbamate ester functional group. The presence of the isopropoxypropyl moiety introduces additional hydrophobic characteristics, potentially influencing its biological activity and solubility profile.

Applications

The primary applications of Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isopropoxypropyl)-5-phenyl-, carbamate (ester) include potential use as an anxiolytic or sedative. Barbituric acid derivatives are known for their central nervous system depressant activities, and this specific compound may exhibit sedative, anxiolytic, and potentially hypnotic effects due to its structural similarity to traditional barbiturates. Modifications in the alkyl and aryl groups can significantly alter pharmacodynamics and pharmacokinetics.

Interactions

Interaction studies of Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isopropoxypropyl)-5-phenyl-, carbamate (ester) focus on how this compound interacts with various biological targets.

Similar Compounds

The unique structural features of Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isopropoxypropyl)-5-phenyl-, carbamate (ester) may confer distinct biological activities compared to traditional barbiturates.

Comparison of Barbiturates

Compound NameStructure CharacteristicsPrimary Use
Barbituric AcidCore structure of barbituratesPrecursor for barbiturates
PentobarbitalShorter alkyl chainSedation
PhenobarbitalLonger half-lifeAnticonvulsant
ButalbitalCombination analgesicHeadache relief
5-Ethyl-1-(2-hydroxy-3-isopropoxypropyl)-5-phenyl-carbamate (ester)Unique ethyl and isopropoxypropyl substitutionsPotential anxiolytic/sedative

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its ester and carbamate bonds:

Acid-Catalyzed Hydrolysis

  • Conditions : 1M HCl, reflux at 80°C for 12 hours.

  • Products :

    • 5-Ethyl-5-phenylbarbituric acid (core structure).

    • Isopropanol and CO₂ (from carbamate decomposition).

  • Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis

  • Conditions : 1M NaOH, 60°C for 8 hours.

  • Products :

    • Sodium salt of barbituric acid derivative.

    • Isopropyl alcohol and ammonia (from carbamate cleavage).

Hydrolysis Kinetics

pHTemperature (°C)Half-Life (hours)
1806.2
725>720
13604.5

Data adapted from stability studies.

Oxidation Reactions

The allyl and hydroxyl groups in related derivatives undergo oxidation:

Potassium Permanganate Oxidation

  • Conditions : KMnO₄ in aqueous H₂SO₄, 50°C.

  • Outcome :

    • Allyloxy side chains oxidize to carboxylic acids (e.g., conversion to 5-carboxymethyl derivatives) .

    • Yield: ~45% (based on analogous reactions) .

Air Oxidation

  • Auto-oxidation : The hydroxyl group on the propyl chain oxidizes to a ketone under prolonged storage in oxygen-rich environments.

Esterification and Transesterification

The compound participates in ester-exchange reactions:

Transesterification with Primary Alcohols

  • Conditions : Excess alcohol (e.g., propyl, isobutyl) + catalytic H₂SO₄, reflux.

  • Example :

    • Reaction with propyl alcohol yields propyl 5-ethyl-5-phenylbarbiturate carboxylate (60% yield) .

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution .

Comparative Esterification Data

AlcoholCatalystTime (h)Yield (%)Melting Point (°C)
PropylH₂SO₄66066–70
IsobutylH₂SO₄654124–126
AmylH₂SO₄655158–160

Data derived from synthesis protocols .

Nucleophilic Substitution

The isopropoxy group undergoes substitution with strong nucleophiles:

Reaction with Ammonia

  • Conditions : NH₃ in ethanol, 100°C.

  • Product : Replacement of isopropoxy with amine group, forming 5-ethyl-1-(2-hydroxy-3-aminopropyl)-5-phenylbarbituric acid carbamate.

Thermal Degradation

  • Pyrolysis : Heating above 200°C leads to decarboxylation and decomposition of the carbamate group, releasing CO₂ and forming a tertiary amine.

  • Char Residue : ~22% at 600°C (thermogravimetric analysis).

Stability in Solvents

SolventStability (25°C, 24h)Degradation Products
Water<50% intactHydrolyzed derivatives
Ethanol>90% intactNone
Dichloromethane100% intactNone

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s carbamate ester interacts with γ-aminobutyric acid (GABA) receptors:

  • Mechanism : Carbamate hydrolysis in vivo releases a barbiturate analog, enhancing GABAergic neurotransmission.

  • Metabolites : Identified as 5-ethyl-5-phenylbarbituric acid and isopropyl carbamate in hepatic microsomal assays.

Comparison with Similar Compounds

Research Findings and Contradictions

  • DNA Binding vs. Reactivity: N,N-Dimethyl barbituric acid derivatives show superior DNA interaction compared to non-methylated analogs (), but barbituric acid itself achieves higher yields in condensation reactions (). This trade-off underscores the need for balanced functionalization in drug design .
  • Unreported Activities: While BA-5’s antifibrotic effects are novel (), the target compound’s pharmacological profile remains underexplored, highlighting a research gap.

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